molecular formula C10H12IN5 B1504885 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine CAS No. 1269440-54-1

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No. B1504885
M. Wt: 329.14 g/mol
InChI Key: KWNDFHCAHOPJIT-UHFFFAOYSA-N
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Patent
US09314464B2

Procedure details

A mixture of crude Intermediate 3-(dimethylamino)-1-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-one (4.0 g, 12.0 mmol), guanidine hydrochloride (2.63 g, 27.6 mmol), lithium hydroxide (635 mg, 27.6 mmol), and sec-butanol (50 ml) was heated with stirring in a sealed reaction vessel at 110° C. for 20 h. The cooled reaction mixture was concentrated, then water was added and the mixture was extracted with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered, and concentrated. Ethyl acetate was added to the solid residue, and the mixture was sonicated. The solid product was collected on a filter, rinsed with ethyl acetate, and dried to give the title compound as a tan solid. MS m/z 330.0 (M+1).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[C:8]([I:15])=[N:9][N:10]([CH:12]([CH3:14])[CH3:13])[CH:11]=1)=O.Cl.[NH2:18][C:19]([NH2:21])=[NH:20].[OH-].[Li+]>C(O)(CC)C>[I:15][C:8]1[C:7]([C:5]2[CH:4]=[CH:3][N:18]=[C:19]([NH2:21])[N:20]=2)=[CH:11][N:10]([CH:12]([CH3:14])[CH3:13])[N:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C(=NN(C1)C(C)C)I)C
Name
Quantity
2.63 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
635 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring in a sealed reaction vessel at 110° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the solid residue
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
CUSTOM
Type
CUSTOM
Details
The solid product was collected on a filter
WASH
Type
WASH
Details
rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
IC1=NN(C=C1C1=NC(=NC=C1)N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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